molecular formula C21H20FN3O2 B10874348 1-(4-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

1-(4-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

Cat. No.: B10874348
M. Wt: 365.4 g/mol
InChI Key: XTGWWEOWJBKKCO-UHFFFAOYSA-N
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Description

The compound 1-(4-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione (succinimide) core with two key substituents:

  • A 4-fluorophenyl group at the N1 position.
  • A 2-(5-methyl-1H-indol-3-yl)ethylamino group at the C3 position.

This structure combines aromatic fluorination and indole-based side chains, which are common in bioactive molecules targeting neurological or inflammatory pathways.

Properties

Molecular Formula

C21H20FN3O2

Molecular Weight

365.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H20FN3O2/c1-13-2-7-18-17(10-13)14(12-24-18)8-9-23-19-11-20(26)25(21(19)27)16-5-3-15(22)4-6-16/h2-7,10,12,19,23-24H,8-9,11H2,1H3

InChI Key

XTGWWEOWJBKKCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC3CC(=O)N(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the fluorophenyl and indole groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds.

Scientific Research Applications

1-(4-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular processes.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes, thereby altering metabolic processes and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The 4-fluorophenyl group is observed in multiple analogs (e.g., compound 15 in ), where it contributes to moderate-to-high synthetic yields (e.g., 83% for compound 15) . The ethylamino linker in the target compound is structurally similar to derivatives in and , where alkyl linkers (e.g., propyl, butyl) influence melting points and solubility. For example:

  • 4f (): A propyl linker with dual 5-methoxyindole groups yields a high melting point (100–109°C) and 93.8% yield .
  • 9 (): A shorter ethyl linker results in a lower yield (43%) and melting point (129–132°C) .

Indole Modifications

The 5-methylindole substituent in the target compound contrasts with methoxy- or fluoro-substituted indoles in analogs:

  • 4h (): A 5-fluoroindole group reduces yield (57.2%) compared to methoxyindole derivatives .

Data Table: Key Analogs and Properties

Compound Name (Source) Substituents Yield (%) Melting Point (°C) Notable Features
Target Compound 1-(4-fluorophenyl), 3-{[2-(5-methylindol-3-yl)ethyl]amino} Hypothesized CNS activity
4f () 1-{3-[4-(5-methoxyindol-3-yl)piperidinyl]propyl}, 3-(5-methoxyindol-3-yl) 93.8 100–109 High yield, dual methoxyindoles
9 () 1-(pyrrolo[2,3-b]pyridinyl), 3-(5-methoxyindol-3-yl) 43 129–132 Lower yield, heteroaromatic linker
15 () 1-(4-fluorophenyl), 3-silaborole-thio 83 Organoboron functionalization
Compound in 1-methyl, 3-[2-(4-fluorophenyl)ethylamino], 4-(2-methylindol-3-yl) Enhanced lipophilicity

Biological Activity

1-(4-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to present a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C19_{19}H22_{22}FN3_{3}O2_{2}
  • Molecular Weight : 343.39 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that derivatives of pyrrolidine-2,5-dione can inhibit penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. For example, a related compound demonstrated an IC50_{50} value of 14 µM against PBP3, suggesting significant antibacterial potential .
  • Cytotoxicity and Antitumor Activity : Preliminary studies on similar compounds indicate potential cytotoxic effects against various cancer cell lines. The presence of the indole moiety appears to enhance these effects, possibly through apoptosis induction .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

  • Substituents on the Pyrrolidine Ring : Variations in the substituents at the 3-position have shown to affect the inhibitory potency against PBPs. For instance, replacing the 4-fluorophenyl group with other aromatic systems can lead to varying degrees of activity .
  • Indole Modifications : Alterations in the indole structure significantly impact cytotoxicity and antibacterial activity. Compounds with additional nitrogen or halogen substitutions often exhibit enhanced binding affinity to target proteins .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Study 1: Antibacterial Activity

A study evaluated a series of pyrrolidine derivatives against multidrug-resistant strains of Pseudomonas aeruginosa. The results indicated that compounds with an indole substitution exhibited lower MIC values compared to those without, highlighting the importance of the indole moiety in enhancing antibacterial efficacy .

Study 2: Cytotoxicity in Cancer Cells

In vitro tests demonstrated that specific derivatives caused significant apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells). The study emphasized that compounds with a methyl group on the indole ring showed superior cytotoxicity compared to their non-methylated counterparts .

Data Tables

Compound NameIC50_{50} (µM)TargetObservations
This compound14PBP3Significant inhibition observed
Indole Derivative A28PBP3Lower activity compared to target compound
Indole Derivative B<10Cancer Cell LinesHigh cytotoxicity observed

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